molecular formula C11H11BrIN3O B1382598 4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-27-3

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1382598
M. Wt: 408.03 g/mol
InChI Key: ZOJSTJXVFMWLCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a complex organic compound. It contains a pyrazolo[3,4-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This core is substituted at the 1-position with a tetrahydro-2H-pyran-2-yl group . The compound also has bromine and iodine substituents at the 4 and 3 positions, respectively .


Molecular Structure Analysis

The molecular formula of the compound is C9H12BrIN2O . It has a complex structure with a bicyclic pyrazolo[3,4-c]pyridine core and a tetrahydro-2H-pyran-2-yl group attached to it .

Scientific Research Applications

  • Synthesis of 2H-Pyrans

    • Field : Organic Chemistry
    • Application : 2H-Pyrans are a structural motif present in many natural products and are key intermediates in the construction of many of these structures . They are also used in the synthesis of certain heterocycles .
    • Method : Various synthetic methods have been reported to access 2H-Pyrans, including Knoevenagel, propargyl Claisen, cycloisomerization, and oxa-electrocyclization .
    • Results : The synthesis of 2H-Pyrans has been successfully achieved through these methods, contributing to the advancement of organic chemistry .
  • Preparation of Selective Small-Molecule Melanocortin-4 Receptor Agonist

    • Field : Medical Research
    • Application : A compound similar to the one you mentioned, 4-Bromotetrahydropyran, has been used in the preparation of a selective small-molecule melanocortin-4 receptor agonist . This agonist has shown efficacy in a pilot study of sexual dysfunction in humans .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of the pilot study were promising, indicating potential therapeutic applications .
  • Potential Therapeutic Treatment of Cancer and Drug Metabolism

    • Field : Medical Research and Drug Development
    • Application : 4-(Bromomethyl)tetrahydro-2H-pyran, a compound similar to the one you mentioned, is being investigated as a potential therapeutic treatment of cancer and drug metabolism .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these investigations are not provided in the source .
  • Nickel-Catalyzed Alkyl-Alkyl Suzuki Coupling Reactions

    • Field : Organic Chemistry
    • Application : 4-Bromotetrahydropyran, a compound similar to the one you mentioned, has been used as a reactant for nickel-catalyzed alkyl-alkyl Suzuki coupling reactions .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these reactions are not provided in the source .
  • Synthesis of Potential Histone Deacetylase (HDAC) Inhibitors

    • Field : Medical Research
    • Application : O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine, a compound similar to the one you mentioned, has been used in the synthesis of potential histone deacetylase (HDAC) inhibitors .
    • Method : The specific methods of application or experimental procedures are not detailed in the source .
    • Results : The results of these syntheses are not provided in the source .

properties

IUPAC Name

4-bromo-3-iodo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrIN3O/c12-7-5-14-6-8-10(7)11(13)15-16(8)9-3-1-2-4-17-9/h5-6,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJSTJXVFMWLCK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=CN=CC(=C3C(=N2)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrIN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 2
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4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 3
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 4
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 5
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
Reactant of Route 6
4-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

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